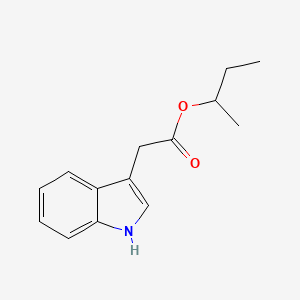

sec-Butyl 2-(1H-indol-3-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

butan-2-yl 2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C14H17NO2/c1-3-10(2)17-14(16)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3 |

InChI Key |

SOPIOESZBHCAQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Biological Context and Enzymatic Dynamics of Indole 3 Acetic Acid Esters

Biosynthetic Pathways of Indole-3-acetic Acid (IAA) as a Precursor

Indole-3-acetic acid (IAA) is the most abundant and well-studied plant hormone of the auxin class. wikipedia.org Its production is a fundamental process, primarily occurring in actively growing tissues like young leaves, the shoot apex, and developing fruits and seeds. wikipedia.orgyoutube.com Plants synthesize IAA through multiple pathways, which are broadly categorized as either dependent on or independent of the amino acid tryptophan. wikipedia.orgoup.com

Tryptophan-Dependent Biosynthesis Pathways

The majority of IAA is synthesized from the precursor L-tryptophan via several distinct pathways, often named for a key intermediate compound. oup.compnas.org A single plant or microorganism can utilize more than one of these pathways to produce IAA. nih.gov

Indole-3-pyruvic acid (IPA) Pathway : This is considered the predominant, two-step pathway for auxin biosynthesis in plants. nih.govresearchgate.net Tryptophan is first converted to indole-3-pyruvate (IPA) by the TAA family of aminotransferases. nih.gov Subsequently, the YUCCA family of flavin monooxygenases catalyzes the conversion of IPA to IAA. nih.govresearchgate.net This pathway is essential for numerous developmental processes, including embryogenesis and vascular pattern formation. nih.gov

Indole-3-acetamide (B105759) (IAM) Pathway : In this pathway, tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase (iaaM). nih.govnih.gov IAM is then hydrolyzed by an amidase or indole-3-acetamide hydrolase (iaaH) to produce IAA. oup.comnih.gov While well-documented in plant-associated bacteria like Agrobacterium tumefaciens, its role as a primary pathway in plants is less certain. youtube.comnih.gov

Tryptamine (B22526) (TAM) Pathway : This pathway involves the decarboxylation of tryptophan to form tryptamine (TAM), a reaction catalyzed by tryptophan decarboxylase. oup.comnih.gov Tryptamine is then oxidized by an amine oxidase to produce indole-3-acetaldehyde (IAAld). nih.gov The final step is the conversion of IAAld to IAA by an aldehyde dehydrogenase. nih.gov

Indole-3-acetonitrile (B3204565) (IAN) Pathway : In plants like Arabidopsis thaliana, tryptophan can be converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes. oup.comnih.gov IAOx is a branch point and can be converted to indole-3-acetonitrile (IAN). nih.gov Finally, a nitrilase enzyme hydrolyzes IAN to yield IAA. nih.govbiologydiscussion.com

Table 1: Overview of Tryptophan-Dependent IAA Biosynthesis Pathways

| Pathway Name | Precursor | Key Intermediate(s) | Key Enzymes |

|---|---|---|---|

| Indole-3-pyruvic acid (IPA) | Tryptophan | Indole-3-pyruvic acid (IPA) | Tryptophan Aminotransferase (TAA), YUCCA flavin monooxygenase |

| Indole-3-acetamide (IAM) | Tryptophan | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase, Indole-3-acetamide hydrolase |

| Tryptamine (TAM) | Tryptophan | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase |

| Indole-3-acetonitrile (IAN) | Tryptophan | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450, Nitrilase |

Enzymatic Conjugation of IAA to Alcohols and Sugars

To maintain appropriate levels of active hormone, plants reversibly inactivate IAA by conjugating it to other molecules, forming either amide-linked conjugates with amino acids or ester-linked conjugates with sugars and alcohols. oup.comnih.govnih.gov These conjugated forms are biologically inactive but can be hydrolyzed to release free, active IAA. nih.gov The formation of IAA esters, such as the glucose ester 1-O-indol-3-ylacetyl-β-D-glucose (IAA-glucose), is a key regulatory mechanism. nih.gov

Characterization of UDPG-Indol-3-ylacetyl Glucosyl Transferase (IAA-glucose-synthase) Activity

The initial and pivotal step in the formation of many IAA ester conjugates is the synthesis of IAA-glucose. nih.gov This reaction is catalyzed by the enzyme UDP-glucose:indol-3-ylacetate β-D-glucosyltransferase, also known as IAGlc synthase. qmul.ac.uknih.gov

This enzyme belongs to the family of glycosyltransferases and utilizes UDP-glucose as the sugar donor to esterify the carboxyl group of IAA. qmul.ac.ukwikipedia.org The reaction is as follows:

UDP-glucose + Indole-3-acetic acid (IAA) ⇌ UDP + 1-O-(indol-3-yl)acetyl-β-D-glucose qmul.ac.uk

Research on IAGlc synthase from maize (Zea mays) has provided detailed biochemical characterization. nih.gov

Table 2: Biochemical Properties of Maize IAGlc Synthase

| Property | Finding | Source |

|---|---|---|

| Preferred Substrate | Indole-3-acetic acid (IAA) | nih.gov |

| Other Substrates | Can also glucosylate Indole-3-butyric acid (IBA) and Indole-3-propionic acid (IPA) with relative activities of 66% and 49.7%, respectively. | nih.gov |

| KM Value (IAA) | 0.8 mM | nih.gov |

| KM Value (UDP-glucose) | 0.7 mM | nih.gov |

| Inhibitors | The synthetic auxin 2,4-Dichlorophenoxyacetic acid acts as a competitive inhibitor. | nih.gov |

The product of this reaction, IAA-glucose, is an energy-rich molecule that can then serve as a donor of the indole-3-acetyl group for the synthesis of other, more stable IAA conjugates, such as indole-3-acetyl-myo-inositol. nih.govnih.gov This subsequent transfer is catalyzed by a different enzyme, indoleacetylglucose-inositol O-acyltransferase. nih.govwikipedia.org

Formation of Ester Conjugates as Metabolic Storage Forms

IAA conjugates are considered crucial for auxin homeostasis, acting as storage forms that protect the hormone from irreversible degradation and allow for its release when needed. nih.govashs.org In many plant tissues, the concentration of conjugated IAA far exceeds that of free IAA. nih.govnih.gov For instance, in whole Arabidopsis seedlings, ester-linked conjugates can account for about 10% of the total IAA pool, while free IAA may be only 1%. nih.gov

IAA esters are particularly prominent as storage forms in the seeds of economically important crops like maize, rice, and wheat. oup.comresearchgate.net In maize kernels, for example, up to 97% of the total IAA is in an esterified form, primarily as indole-3-acetyl-myo-inositol. frontiersin.orgnih.gov This large reservoir of conjugated IAA is hydrolyzed during germination to provide the active hormone necessary to fuel the growth of the young seedling. oup.comresearchgate.net This system provides an elaborate control mechanism that maintains an equilibrium between free and esterified IAA, thereby regulating growth rate. ashs.orgacs.org

Enzymatic Hydrolysis and De-conjugation Mechanisms of IAA Esters

The release of active IAA from its ester conjugates is a critical process for modulating auxin responses. This de-conjugation is achieved through enzymatic hydrolysis of the ester bond. nih.gov While the specific enzymes responsible for the hydrolysis of all IAA esters are not fully known, members of the carboxylesterase family, which belong to the α/β hydrolase superfamily, are primary candidates for this role. nih.gov

Research in Arabidopsis has identified a family of 20 methyl esterase (MES) homologs. Several of these enzymes have been shown to hydrolyze the methyl ester of IAA (MeIAA) to release free IAA. nih.gov For example, the AtMES17 protein can efficiently hydrolyze MeIAA, and mutant plants lacking this enzyme show reduced sensitivity to exogenously applied MeIAA because they cannot efficiently convert it to active IAA. nih.gov This demonstrates that specific esterases are required in vivo to activate the stored hormone.

The hydrolysis of IAA esters can be achieved through enzymatic action or by exposure to mild alkaline conditions (pH 9 and above), highlighting the chemical lability of the C-O ester linkage. nih.govresearchgate.netamelica.org The enzymatic process, however, allows for precise spatial and temporal control over the release of free IAA, ensuring that the hormone is available to exert its biological effects in the right cells at the right time. ashs.org This regulated release from conjugates like IAA-glucose, IAA-myo-inositol, and other esters is fundamental to the plant's ability to fine-tune its developmental programs and respond to environmental cues. nih.govashs.org

Role of Glucosidase and Esterase Enzymes

The biological activity of IAA is realized when it is in its free form. nih.gov IAA esters, such as methyl indole-3-acetic acid (MeIAA), are considered inactive storage forms of the hormone. nih.govnih.gov The release of free IAA from these ester conjugates is primarily mediated by specific enzymes, particularly esterases. nih.govnih.gov

In the model plant Arabidopsis thaliana, a family of methyl esterases (AtMES) has been identified, with several members capable of hydrolyzing MeIAA to release free IAA. nih.govnih.gov For instance, AtMES17 has been shown to have a high affinity for MeIAA, with a Kcat value of 0.18 s⁻¹ and a Km value of 13 μM. nih.govnih.gov The expression of AtMES17 is prominent in the shoot apex, stem, and root, highlighting its importance in auxin-regulated developmental processes. nih.govnih.gov Studies with mes17 mutants, which show decreased sensitivity to exogenously applied MeIAA but normal sensitivity to free IAA, further confirm that the biological effects of MeIAA are dependent on its hydrolysis by these esterases. nih.govnih.gov

While much of the research has focused on methyl esters, the enzymatic hydrolysis principle extends to other IAA esters. The hydrolysis of these esters back to the active hormone is a critical control point in auxin homeostasis. oup.comnih.gov In addition to esterases, glucosidases also play a role in auxin regulation by hydrolyzing IAA-glucose conjugates. oup.com For example, in maize (Zea mays), enzymes catalyze the esterification of IAA to glucose and myo-inositol, and conversely, these ester conjugates can be hydrolyzed to release free IAA. oup.comnih.gov

Enzymatic Hydrolysis of IAA Esters

| Enzyme Family | Substrate Example | Function | Key Organism Studied |

|---|---|---|---|

| Esterases (e.g., AtMES) | Methyl indole-3-acetic acid (MeIAA) | Hydrolyzes ester bond to release free IAA. nih.govnih.gov | Arabidopsis thaliana |

| Glucosidases | IAA-glucose | Hydrolyzes glucose conjugate to release free IAA. oup.com | Zea mays (Maize) |

Physiological Implications of Ester Conjugates in Auxin Homeostasis and Transport Research

The formation and hydrolysis of IAA ester conjugates are integral to maintaining auxin homeostasis, which is the dynamic balance of auxin synthesis, transport, and catabolism that ensures appropriate developmental responses. wendyannpeer.com These conjugates serve several proposed functions, including storage, transport, detoxification of excess IAA, and protection from peroxidative degradation. nih.gov

The significance of ester conjugates in auxin homeostasis is underscored by studies on plants with altered expression of IAA esterase genes. For example, Arabidopsis plants overexpressing the MeIAA esterase gene AtMES17 exhibit increased sensitivity to MeIAA, while mutants lacking this gene show reduced sensitivity. nih.govnih.gov Furthermore, mes17 mutants display phenotypes indicative of perturbed IAA homeostasis and/or transport, such as longer hypocotyls. nih.govnih.gov

Ester conjugates also play a role in auxin transport research. The transport of auxin is a highly regulated process critical for establishing auxin gradients that drive differential growth and development. mdpi.com While the transport of free IAA is well-studied, the movement of its conjugated forms is less understood. It is hypothesized that ester conjugates, being more lipophilic than free IAA, may move between cells or be compartmentalized differently, providing another layer of regulatory control. researchgate.net The release of free IAA from these transported conjugates at specific sites would then trigger localized auxin responses.

The study of synthetic auxin esters, like sec-Butyl 2-(1H-indol-3-yl)acetate, can provide valuable tools for dissecting these processes. By observing the physiological effects of such compounds and how they are metabolized by the plant, researchers can gain further insights into the enzymatic machinery and transport systems that govern auxin action.

Functions of IAA Ester Conjugates in Plants

| Function | Description | Supporting Evidence |

|---|---|---|

| Storage | Inactive forms of IAA that can be hydrolyzed to release the active hormone when needed. nih.govnih.gov | High levels of ester conjugates are found in seeds and are hydrolyzed during germination. oup.com |

| Transport | May facilitate the movement of auxin between different tissues or cellular compartments. researchgate.net | Hypothesized to contribute to localized auxin responses. researchgate.net |

| Homeostasis | Contribute to the tight regulation of free IAA levels. wendyannpeer.com | Mutants in esterase genes show altered auxin-related phenotypes. nih.govnih.gov |

| Protection | Protect IAA from degradation by enzymes like peroxidases. nih.gov | Conjugation can prevent oxidative breakdown of the IAA molecule. nih.gov |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Indole (B1671886) Ring Formation

The formation of the indole ring, the core heterocyclic structure of sec-Butyl 2-(1H-indol-3-yl)acetate, can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. The Fischer indole synthesis is a classic and widely used method for this purpose. bhu.ac.in

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. youtube.com For the indole-3-acetic acid moiety, this would typically involve the reaction of phenylhydrazine (B124118) with a suitable four-carbon aldehyde or ketone bearing a carboxylic acid or ester group. The mechanism is believed to proceed through several key steps:

Hydrazone Formation: The initial step is the condensation reaction between the arylhydrazine and the carbonyl compound to form an arylhydrazone. youtube.com

Tautomerization: The resulting hydrazone then tautomerizes to form an enamine intermediate. youtube.com

nih.govnih.gov-Sigmatropic Rearrangement: The crucial step is a nih.govnih.gov-sigmatropic rearrangement of the enamine, which is thermally or acid-catalyzed. This concerted pericyclic reaction leads to the formation of a new carbon-carbon bond and breaks the nitrogen-nitrogen bond of the hydrazine (B178648) moiety. youtube.com

Aromatization: The intermediate di-imine then undergoes rearomatization of the benzene (B151609) ring, followed by the elimination of ammonia (B1221849) and cyclization to form the indole ring. youtube.com The driving force for this final step is the formation of the thermodynamically stable aromatic indole nucleus. youtube.com

Modern variations of indole synthesis have also been developed, including methods that involve the ring-opening of aryl triazoles followed by cyclization. mdpi.com These newer methods can offer advantages in terms of substrate scope and reaction conditions. For instance, some metal-free approaches utilize the thermal opening of a triazole ring to form a ketenimine intermediate, which then undergoes cyclization. mdpi.com Another approach involves an iodine-catalyzed multicomponent reaction of indoles to synthesize more complex derivatives. researchgate.net

The preferred site for electrophilic substitution on the indole ring is the C-3 position. This is because the cation formed by an attack at C-3 is more stable than the cation formed by an attack at C-2, as the positive charge can be delocalized by the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Mechanistic Aspects of Esterification and Transesterification Reactions relevant to this compound Synthesis

The synthesis of this compound from indole-3-acetic acid and sec-butanol is achieved through an esterification reaction. The most common laboratory method for this transformation is the Fischer esterification.

Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of indole-3-acetic acid, which enhances its electrophilicity. The sec-butanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the sec-butyl ester. All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.com

The general mechanism for acid-catalyzed esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. mdpi.com For example, methyl 2-(1H-indol-3-yl)acetate could be converted to this compound by reacting it with an excess of sec-butanol in the presence of a suitable catalyst. The mechanism is similar to Fischer esterification, involving nucleophilic attack of the alcohol on the carbonyl group of the ester.

Kinetically, these reactions are often modeled using pseudo-homogeneous models, especially when using solid acid catalysts like ion-exchange resins. ijert.org The reaction rate is influenced by factors such as temperature, molar ratio of reactants, and catalyst loading. ijert.orgirjet.net

Molecular Mechanisms of Enzyme-Catalyzed Ester Hydrolysis and Synthesis

Enzymes, particularly hydrolases like lipases and esterases, can be employed for both the synthesis and hydrolysis of esters such as this compound. nih.govfrontiersin.orgnih.gov These biocatalytic methods offer high selectivity and operate under mild reaction conditions.

Enzyme-Catalyzed Synthesis: In a low-water environment, lipases can catalyze esterification reactions. The mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. researchgate.net

The carboxylic acid (indole-3-acetic acid) binds to the active site of the lipase.

A nucleophilic residue in the enzyme's active site (typically a serine) attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate.

This intermediate collapses, releasing a water molecule and forming an acyl-enzyme intermediate.

The alcohol (sec-butanol) then enters the active site and attacks the acyl-enzyme intermediate.

This leads to the formation of another tetrahedral intermediate, which then collapses to release the ester product and regenerate the free enzyme.

Enzyme-Catalyzed Hydrolysis: The enzymatic hydrolysis of an ester is essentially the reverse of the synthesis mechanism. In an aqueous environment, water acts as the nucleophile that attacks the acyl-enzyme intermediate, leading to the formation of the carboxylic acid and alcohol. The catalytic mechanism of esterases involves a two-step process where an acyl-enzyme intermediate is formed and subsequently hydrolyzed. oup.com Most of these enzymes belong to the α/β-hydrolase family and possess a conserved serine in their catalytic active site. frontiersin.orgnih.gov

The efficiency of enzymatic hydrolysis can be influenced by the molecular structure of the ester. nih.gov

Computational Chemistry and Molecular Modeling for Understanding Indole Reactivity and Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the electronic structure, reactivity, and intermolecular interactions of molecules like this compound. compchem.nlscirp.orgwiley.com These methods provide insights that are often difficult to obtain through experimental means alone.

Understanding Indole Reactivity: Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic properties and reactivity of molecules. scirp.org For the indole ring system, DFT calculations can be used to determine the electron density distribution, which confirms that the ring is electron-rich, making it susceptible to electrophilic attack. bhu.ac.in The preferred site of electrophilic substitution at C-3 can be rationalized by calculating the stability of the intermediate carbocations formed upon attack at different positions. bhu.ac.in Reactivity indices, such as the dual descriptor derived from conceptual DFT, can quantify the nucleophilic and electrophilic character of different atoms within the molecule, predicting their behavior in chemical reactions. scirp.org

Modeling Intermolecular Interactions: The interactions of this compound with its environment, such as solvents or biological receptors, can be studied using molecular modeling techniques. Ab initio calculations have been used to study the interaction of indole with molecules like water and hydrogen sulfide. nih.gov These studies have shown that indole can form both π-type complexes, where the other molecule interacts with the electron cloud of the indole ring, and σ-type complexes, involving hydrogen bonding with the N-H group. nih.gov The nature of these interactions is a mix of electrostatic and dispersion forces. nih.gov For a larger molecule like this compound, molecular dynamics simulations can be employed to study its conformational flexibility and its interactions with solvent molecules or within a biological binding pocket.

Computational studies on "indolynes," which are highly reactive aryne derivatives of indole, have shown that distortion energies can predict the regioselectivity of nucleophilic additions. nih.gov This highlights the predictive power of computational models in understanding and guiding synthetic strategies for functionalizing the indole core.

Research Applications and Structure Activity Relationships Sar in Chemical Biology

Investigation of Auxin-Like Activities and Plant Growth Regulation at the Molecular Level

The study of synthetic auxin analogues, such as sec-Butyl 2-(1H-indol-3-yl)acetate, is crucial for understanding plant growth regulation and for the development of new herbicides. nih.gov Natural auxins, with indole-3-acetic acid (IAA) as the most prevalent, are vital phytohormones that control numerous aspects of plant development, including cell division and elongation. nih.govwikipedia.org Synthetic auxins are designed to mimic the action of natural auxins, often with greater stability and efficacy. nih.gov

Indole-3-acetic acid (IAA) esters, a class to which this compound belongs, are generally considered to be inactive forms of auxin. Their biological activity is dependent on their hydrolysis to the active free acid form, IAA, within plant tissues. This conversion is carried out by esterase enzymes. The rate of this hydrolysis is a key determinant of the compound's auxin activity.

Structure-activity relationship (SAR) studies on auxin analogues have provided insights into the features required for activity. For example, a halogen at the 4-position of the aromatic ring in 2,4-D analogues is important for auxinic activity, while a halogen at the 3-position can reduce it. nih.gov Furthermore, small substitutions on the carboxylate chain are generally tolerated. nih.gov

The perception of auxin at the molecular level involves the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of F-box proteins, which are components of the SCF(TIR1/AFB) E3 ubiquitin ligase complex. nih.gov Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. nih.gov The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, ultimately leading to various physiological responses.

The binding affinity of different auxin analogues to the TIR1 receptor can vary, influencing their biological potency. For example, synthetic auxins like 2,4-D also exert their effects through TIR1-type receptors. nih.gov The specific structure of an auxin analogue, including the nature of the ester group in the case of IAA esters after their conversion to the free acid, can affect how it fits into the auxin-binding pocket of the TIR1 receptor, thereby modulating the downstream signaling cascade.

Antimicrobial Research and Activity of Indole (B1671886) Derivatives

The indole nucleus is a prominent scaffold in a vast number of biologically active compounds, and its derivatives have been extensively investigated for their antimicrobial properties.

Indole-3-acetic acid (IAA) and its derivatives have been the subject of research for their potential antibacterial activities. Studies have shown that certain IAA derivatives can exhibit inhibitory effects against various bacterial strains. For instance, a series of synthesized indole acetic acid derivatives demonstrated antimicrobial activity against several tested bacteria. researchgate.net The mechanism of antibacterial action for many indole derivatives is not fully elucidated but may involve the disruption of bacterial cell membranes or interference with essential enzymatic processes.

Furthermore, IAA itself has been shown to impact biofilm formation and virulence factor production in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which can confer resistance to antibiotics. Compounds that can inhibit biofilm formation are therefore of significant interest in combating bacterial infections.

The table below summarizes the antibacterial activity of selected indole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/Observation |

| Indole-3-acetic acid derivatives | Various bacteria | Exhibited antimicrobial activity. researchgate.net |

| Indole-3-acetic acid (IAA) | Pseudomonas aeruginosa | Significant biofilm inhibition and bacterial cell detachment. nih.gov |

| Indole-3-acetic acid (IAA) | Salmonella Typhimurium | Attenuated inflammatory responses and inhibited bacterial colonization in a mouse model. mdpi.com |

This table is for illustrative purposes and showcases the general antibacterial potential of the indole class of compounds.

The antifungal potential of indole derivatives is another active area of research. IAA produced by certain microorganisms, such as Streptomyces sp., has demonstrated antifungal activity against phytopathogenic fungi like Rhizoctonia solani and Fusarium oxysporum. microbiologyjournal.org This suggests a role for IAA and its derivatives in plant-microbe interactions and as potential biocontrol agents.

The mechanisms underlying the antifungal activity of indole compounds can vary. Some studies suggest that they may interfere with fungal growth and development. For example, research on Fusarium graminearum, a pathogenic fungus, has explored its IAA biosynthetic pathways, which could be potential targets for fungicidal compounds. nih.gov Additionally, some indole derivatives, such as indole-3-carbaldehyde and indole-3-carboxylic acid, have been investigated for their effects on wheat powdery mildew. frontiersin.org

The following table provides examples of the antifungal activity of indole-related compounds.

| Compound/Derivative | Fungal Strain | Activity/Observation |

| Indole-3-acetic acid (IAA) from Streptomyces sp. | Rhizoctonia solani, Fusarium oxysporum | Robust antagonistic activity. microbiologyjournal.org |

| Indole-3-carbaldehyde | Various plant pathogens | Inhibitory effects on growth and spore germination. frontiersin.org |

| Indole-3-carboxylic acid | Blumeria graminis on wheat | Acts as a synergist with jasmonic acid to enhance antagonism. frontiersin.org |

This table illustrates the potential antifungal activities within the broader class of indole derivatives.

Exploration of Other Biological Activities of Indole Derivatives (e.g., Antioxidant, Antiviral, Antidiabetic, Anticancer, Anti-inflammatory)

The versatility of the indole scaffold has led to its exploration in a wide range of therapeutic areas. Numerous indole derivatives have been synthesized and evaluated for various biological activities.

Antioxidant Activity: Many indole derivatives have been shown to possess antioxidant properties, acting as free radical scavengers. nih.govsemanticscholar.orgnih.govtandfonline.com This activity is often attributed to the indole nucleus's ability to donate electrons. The antioxidant potential can be influenced by the nature and position of substituents on the indole ring.

Antiviral Activity: The indole scaffold is a key component in several antiviral drugs. nih.gov Researchers have developed numerous indole derivatives with activity against a range of viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). nih.govjst.go.jp These compounds can act through various mechanisms, such as inhibiting viral entry, replication, or the function of viral enzymes. nih.gov

Antidiabetic Activity: Indole derivatives are also being investigated for their potential in managing diabetes. nottingham.ac.uknih.gov Some compounds have shown inhibitory activity against enzymes like α-glucosidase, which is involved in carbohydrate digestion. nih.govmdpi.com By inhibiting such enzymes, these compounds can help to control post-prandial blood glucose levels.

Anticancer Activity: The indole ring is a privileged structure in the design of anticancer agents. nih.govbenthamscience.comnih.govacs.orgtandfonline.com Several FDA-approved anticancer drugs contain an indole moiety. nih.govbenthamscience.com The anticancer mechanisms of indole derivatives are diverse and can include the inhibition of tubulin polymerization, protein kinases, and topoisomerases, as well as the induction of apoptosis. nih.govbenthamscience.comnih.gov

Anti-inflammatory Activity: A significant number of indole derivatives have demonstrated potent anti-inflammatory effects. rsc.orgnih.govnih.govresearchgate.netacs.org They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). rsc.orgacs.org Some indole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.gov

The table below provides a summary of the diverse biological activities reported for various indole derivatives.

| Biological Activity | Examples of Active Indole Derivatives |

| Antioxidant | Indole hydrazones, C-3 substituted indoles. nih.govnih.gov |

| Antiviral | Tetrahydroindoles, indole-3-yl analogs. nih.gov |

| Antidiabetic | Indole derivatives with thiazolidine-2,4-dione, indole-oxadiazole hybrids. nih.govmdpi.com |

| Anticancer | Chalcone-indole derivatives, quinoline-indole derivatives, indole-based arylsulfonylhydrazides. nih.govacs.org |

| Anti-inflammatory | Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, indole-imidazolidine derivatives. rsc.orgnih.gov |

This table is a general representation of the wide-ranging biological activities of the indole chemical class.

Mechanistic Studies of Bioactivity

The biological activity of this compound is intrinsically linked to its parent compound, indole-3-acetic acid (IAA). Esters of IAA are often considered pro-hormones, which are hydrolyzed in vivo to release the active free acid. The primary mechanism of action for IAA involves its role as a molecular "glue" that stabilizes the interaction between auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1), and a family of transcriptional repressor proteins known as Aux/IAA. scielo.br

This auxin-mediated binding targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. scielo.br The destruction of the repressor protein liberates the Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-response elements in the promoters of specific genes, activating their transcription. wikipedia.org This cascade of events leads to various physiological responses, including cell elongation, division, and differentiation. wikipedia.org

At high concentrations, typical for synthetic auxins used as herbicides, this pathway becomes overstimulated. This leads to a massive induction of genes, including those involved in the production of abscisic acid (ABA) and ethylene. scielo.broup.com The subsequent hormonal imbalance and accumulation of reactive oxygen species (ROS) result in uncontrolled cell division, tissue damage, and ultimately, plant death. scielo.br

Design Principles for Biologically Active Indole Scaffolds

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for designing ligands that can bind to a wide variety of biological targets. nih.gov The design of biologically active indole-based molecules follows several key principles:

Target-Oriented Modification : The indole core can be readily functionalized at multiple positions (N-1, C-2, C-3, and C-4 through C-7 on the benzene (B151609) ring). Substituents are chosen to optimize interactions with the specific amino acid residues of a target protein's binding site. For example, in designing kinase inhibitors, moieties are added to the indole scaffold to form hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the enzyme. nih.gov

Bioisosteric Replacement : Replacing parts of a known active molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can modulate potency, selectivity, and pharmacokinetic properties. The indole ring itself is often used as a bioisostere for other aromatic systems in drug design.

Conformational Constraint : Introducing conformational rigidity, for instance by creating fused ring systems, can lock the molecule into a bioactive conformation, increasing affinity for the target receptor and potentially improving selectivity. nih.gov

Modulation of Physicochemical Properties : Substituents are used to fine-tune properties like lipophilicity (logP), solubility, and metabolic stability. For auxin-like molecules, the core structure generally consists of the indole ring and a carboxylic acid side chain at the C-3 position, separated by a methylene bridge, which is essential for recognition by the auxin receptor complex. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

SAR studies investigate how changes in a molecule's structure affect its biological activity, providing crucial insights for designing more potent and selective compounds.

Influence of the sec-Butyl Ester Moiety on Biological Profile

Esterification of the C-3 acetic acid side chain is a common strategy to modify the properties of IAA. The ester group can significantly influence the compound's lipophilicity, which affects its ability to cross cell membranes. Generally, indole esters exhibit greater phytohormonal activity than the corresponding free acids, likely due to enhanced cellular uptake before intracellular enzymes hydrolyze the ester to release the active IAA. researchgate.net

The size and structure of the alkyl group of the ester are critical. While specific SAR studies on the sec-butyl ester are not widely documented, research on analogous esters provides valuable insights. Studies on 4-chloroindole-3-acetic acid (4-Cl-IAA) esters have shown that methyl, ethyl, and allyl esters possess biological activities as potent as the free acid. researchgate.net However, the sterically hindered tert-butyl ester showed significantly reduced activity. researchgate.net This suggests that while esterification can be beneficial, excessive steric bulk adjacent to the carbonyl group may impede enzymatic hydrolysis, preventing the efficient release of the active acid form. The sec-butyl group, being a branched and moderately bulky isomer of butyl, would be expected to have an intermediate effect, likely allowing for efficient hydrolysis while still providing increased lipophilicity for improved membrane transport compared to smaller, linear esters.

| Ester Moiety | Relative Auxin Activity (General Trend) | Postulated Reason |

| Free Acid (e.g., IAA) | Baseline | Active form, but lower lipophilicity may limit uptake. |

| Methyl / Ethyl | High | Increased lipophilicity enhances uptake; readily hydrolyzed. researchgate.net |

| sec-Butyl | Potentially High | Offers a balance of increased lipophilicity and accessibility for enzymatic hydrolysis. |

| tert-Butyl | Low | High steric hindrance likely impairs enzymatic hydrolysis to the active free acid. researchgate.net |

Effects of Substituent Variations on the Indole Core Activity

Modifying the indole ring itself has a profound impact on biological activity. The introduction of substituents on the benzene portion of the indole core can dramatically alter the molecule's electronic properties and its fit within the receptor binding pocket.

A key example is the halogenation of the indole ring. The introduction of a chlorine atom, particularly at the C-4 position, results in a "super auxin" with significantly higher activity than the parent IAA. researchgate.netgoogle.com This enhanced potency is a critical feature of certain synthetic auxin herbicides. The electron-withdrawing nature of the halogen substituent alters the electronic distribution of the indole ring system, which may enhance its binding affinity to the TIR1/AFB receptor complex.

| Compound | Substituent on Indole Core | Relative Biological Activity |

| Indole-3-acetic acid (IAA) | None (Hydrogen at all positions) | Standard Auxin Activity researchgate.net |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Chlorine at C-4 | Higher Auxin Activity researchgate.netgoogle.com |

| 4-Methylindole-3-acetic acid | Methyl at C-4 | Strong Auxin Activity researchgate.net |

These findings demonstrate that the benzene ring of the indole scaffold is a critical site for modification to modulate biological potency.

Applications in Advanced Chemical Catalysis and Organic Synthesis

While this compound is not typically used as a catalyst itself, the indole-3-acetate (B1200044) scaffold is a crucial building block in organic synthesis and a target for catalytic methodologies. The functionalization of the indole C-3 position is a cornerstone of synthetic organic chemistry due to the prevalence of this motif in pharmaceuticals and natural products. chemijournal.com

The synthesis of 3-substituted indoles, including esters like this compound, often relies on advanced catalytic methods. The classic Fischer indole synthesis, which can use appropriate keto-esters to generate the indole-3-acetate structure, remains a fundamental method. google.com More modern approaches utilize transition metal catalysis (e.g., palladium, indium) to achieve efficient and selective C-H functionalization or cross-coupling reactions at the C-3 position. chemijournal.com For instance, indium trichloride has been used as a catalyst for the Friedel-Crafts acetylation of indole at the C-3 position, a reaction that forms a key precursor for further elaboration into derivatives like indole-3-acetates. chemijournal.com

Furthermore, the indole-3-acetate framework serves as a versatile starting material for the synthesis of more complex indole alkaloids and pharmacologically active agents. The ester and the N-H group can be selectively modified, and the acetic acid side chain can be elaborated to build intricate molecular architectures.

Advanced Analytical and Spectroscopic Characterization Methods

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of sec-Butyl 2-(1H-indol-3-yl)acetate would show a molecular ion peak [M]⁺ corresponding to its molecular weight (231.29 g/mol ). The fragmentation pattern would provide valuable structural information. Key expected fragments include:

Loss of the sec-butoxy group: A major fragmentation pathway would be the cleavage of the ester bond, leading to the formation of the indolyl-3-acetyl cation at m/z 174.

Formation of the sec-butyl cation: A peak corresponding to the sec-butyl cation would be observed at m/z 57.

Indole-related fragments: The base peak is often the skatole cation (methylindole cation) at m/z 130, formed through rearrangement and cleavage. Other fragments corresponding to the indole (B1671886) ring would also be present.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₄H₁₇NO₂), HRMS would confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a critical step for unambiguous compound identification and for assessing purity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole | N-H stretch | ~3400 | Medium, sharp |

| Aromatic | C-H stretch | ~3100-3000 | Medium |

| Aliphatic | C-H stretch | ~2960-2850 | Strong |

| Ester | C=O stretch | ~1735 | Strong |

| Aromatic | C=C stretch | ~1600, ~1450 | Medium |

The presence of a strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group. The N-H stretch of the indole ring around 3400 cm⁻¹ and the various C-H and C=C stretching vibrations would confirm the presence of the indole and sec-butyl moieties.

Chromatographic Techniques for Quantitative Analysis and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and purification of this compound. A typical setup would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, would be suitable.

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective for separating the compound from impurities.

Detection: A UV detector would be ideal, as the indole ring has strong UV absorbance, typically with maxima around 220 nm and 280 nm.

This HPLC method could be optimized for either analytical purposes (assessing purity) or preparative purposes (isolating the compound).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This compound is sufficiently volatile to be analyzed by GC-MS, likely without the need for derivatization. The gas chromatogram would show a peak corresponding to the compound at a specific retention time, and the mass spectrometer would provide its mass spectrum, confirming its identity. GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample.

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, this method would provide definitive information if suitable crystals could be grown.

An X-ray crystallographic analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the sec-butyl group and the orientation of the ester group relative to the indole ring.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the indole N-H group and the ester carbonyl oxygen, as well as van der Waals interactions.

For instance, a study on a related, more complex molecule, 1-sec-Butyl-3-[hydroxy(1-methyl-1H-indol-3-yl)methylidene]pyrrolidine-2,4-dione, demonstrated how X-ray crystallography could resolve the disorder of the sec-butyl group and define the dihedral angles between different ring systems. This highlights the level of detailed structural insight that would be gained from a crystallographic study of this compound.

Future Research Trajectories for Sec Butyl 2 1h Indol 3 Yl Acetate and Indole Acetate Esters

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing sec-Butyl 2-(1H-indol-3-yl)acetate and other indole (B1671886) acetate (B1210297) esters is geared towards greener and more efficient methodologies. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. rsc.org Modern synthetic chemistry is pivoting to overcome these limitations.

Flow Chemistry: Continuous flow synthesis presents a significant leap forward. A concise flow synthesis of an indole-3-carboxylic ester has been demonstrated, highlighting the potential for rapid and scalable production. nih.govd-nb.info This methodology offers superior control over reaction parameters, enhanced safety, and reduced waste, making it an attractive avenue for the industrial production of compounds like this compound. nih.gov

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. rsc.orgmdpi.com The development of novel MCRs for the modular assembly of indole-fused heterocycles showcases the potential for creating diverse libraries of indole derivatives, including various esters. rsc.orgrsc.org A sustainable MCR approach for indole synthesis using readily available anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides has been developed, offering a mild and metal-free alternative. rsc.orgresearchgate.net

Biocatalysis: The enzymatic synthesis of IAA and its derivatives is another promising frontier. nih.gov Utilizing metabolically engineered microorganisms could provide a sustainable and highly specific route to produce these compounds, minimizing the reliance on traditional chemical synthesis. nih.govmdpi.com

Future research in this area will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally benign processes.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

While indole-3-acetic acid (IAA) is extensively studied, the precise molecular mechanisms of its ester derivatives, such as this compound, are less understood. Future research will aim to elucidate these interactions to harness their full potential.

Receptor Binding and Hydrolysis: It is believed that many IAA esters, like the methyl ester (MeIAA), act as inactive forms of IAA. nih.govnih.gov Their biological activity is often dependent on their hydrolysis to free IAA by plant esterases. nih.govmdpi.com The varying potency of MeIAA in different plant organs suggests differential expression and activity of these esterases. nih.gov A key research trajectory will be to identify and characterize the specific esterases that hydrolyze this compound and to understand the structural determinants of this interaction.

Molecular Docking and Simulation: Computational tools like molecular docking are invaluable for predicting the binding of indole derivatives to target proteins. jocpr.comnih.govnih.govrsc.orgmdpi.com Future studies will undoubtedly employ these techniques to model the interaction of this compound with auxin receptors (like the TIR1/AFB proteins) and esterases. This can provide insights into binding affinities and guide the design of novel esters with tailored activities. For instance, docking studies have been used to predict the COX-2 selectivity of certain indole-2-carboxylic acid esters. nih.gov

Auxin Signaling Pathway: IAA functions by mediating the interaction between TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the activation of auxin-responsive genes. wikipedia.org A critical area of future investigation will be to determine if this compound or its metabolites directly interact with components of this signaling cascade or if their effects are solely due to the release of IAA.

This deeper mechanistic understanding will be crucial for designing indole acetate esters with specific agonist or antagonist properties for applications in agriculture and medicine.

Expanding the Scope of Research Applications in Interdisciplinary Chemical Biology

The unique properties of indole acetate esters position them for a wide range of applications in chemical biology, extending beyond their role as plant growth regulators.

Therapeutic Agents: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous drugs. nih.govmdpi.com Indole derivatives have been investigated for various therapeutic effects, including as anticancer and antimicrobial agents. nih.govrsc.orgnih.gov For example, IAA itself, when combined with horseradish peroxidase, can induce apoptosis in cancer cells, suggesting a potential use for its derivatives in targeted cancer therapy. wikipedia.orggoogle.com Future research could explore the potential of this compound and other esters as prodrugs in such systems. google.com

Chemical Probes: Synthetic auxin analogues can be used as chemical probes to study the auxin signaling pathway and other biological processes. The development of novel indole derivatives with specific functionalities allows for the investigation of protein-protein interactions and the identification of new biological targets.

Agricultural Applications: As analogues of a key phytohormone, indole acetate esters have direct applications in agriculture. wikipedia.org While IAA itself is used to promote root growth, its instability can be a limitation. Ester derivatives like this compound could offer improved stability and controlled release of the active hormone, leading to more effective and long-lasting effects on plant development.

The table below summarizes some of the potential applications and the rationale for future research.

| Application Area | Rationale and Future Research Direction |

| Oncology | Explore this compound as a prodrug in enzyme-prodrug therapies (e.g., with HRP) for targeted cancer treatment. wikipedia.orggoogle.com |

| Infectious Diseases | Synthesize and screen libraries of indole acetate esters for novel antimicrobial properties against resistant pathogens. rsc.org |

| Chemical Biology | Design and synthesize tagged versions of this compound to use as probes for identifying its binding partners and cellular targets. |

| Agriculture | Evaluate the efficacy of this compound for promoting crop growth and yield, focusing on its stability and release kinetics compared to IAA. |

Innovation in Advanced Analytical Techniques for In Situ and Real-Time Studies

Advancements in analytical chemistry are crucial for understanding the dynamic roles of this compound and other indole acetate esters in complex biological systems.

Mass Spectrometry (MS) Based Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most powerful tool for the sensitive and specific quantification of phytohormones and their metabolites. pharmiweb.comfrontiersin.orgnih.govyoutube.com Future developments will likely focus on increasing the throughput and sensitivity of these methods to enable the analysis of ever-smaller sample sizes, which is critical for studying specific cell types or tissues. pharmiweb.com The use of isotope-labeled internal standards is essential for accurate quantification. youtube.com

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI and DESI-MSI, are revolutionary for their ability to visualize the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.govrsc.orgmanchester.ac.ukresearchgate.net This allows researchers to map the localization of this compound and its metabolites within plant tissues, providing unprecedented insights into its transport, metabolism, and sites of action. nih.gov Future applications will aim to improve the spatial resolution of MSI to the subcellular level. manchester.ac.uk

In Situ and Real-Time Monitoring: A significant challenge is the development of methods for the in situ and real-time detection of these compounds. A rapid colorimetric assay for detecting IAA production by bacteria on a membrane has been developed, suggesting the potential for creating similar simple and effective screening tools. nih.gov The ultimate goal is to develop sensors and probes that can monitor the concentration and dynamics of specific indole acetate esters within living cells and organisms.

The table below compares some of the key analytical techniques and their future potential.

| Analytical Technique | Strengths | Future Directions |

| LC-MS/MS | High sensitivity and specificity for quantification. pharmiweb.comfrontiersin.org | Increased throughput, miniaturization for smaller samples, and simultaneous analysis of a wider range of metabolites. nih.gov |

| Mass Spectrometry Imaging (MSI) | Provides spatial distribution of compounds in tissues. nih.govrsc.org | Higher spatial resolution (subcellular), improved quantification, and multimodal imaging by combining with other techniques. manchester.ac.ukresearchgate.net |

| In Situ Assays/Sensors | Enable real-time monitoring in living systems. nih.gov | Development of genetically encoded or synthetic sensors for specific indole acetate esters. |

By pushing the boundaries of these research trajectories, the scientific community can unlock the full potential of this compound and the broader class of indole acetate esters, paving the way for significant advancements in both fundamental science and practical applications.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for sec-Butyl 2-(1H-Indol-3-yl)acetate, and how is its structure confirmed?

- Methodological Answer : The synthesis typically begins with esterification of 2-(1H-indol-3-yl)acetic acid using sec-butanol and a catalytic acid (e.g., sulfuric acid) under reflux conditions . Subsequent steps may involve purification via column chromatography. Structural confirmation employs ¹H/¹³C NMR to identify key signals (e.g., indole C-H protons at δ 7.0–7.5 ppm, ester carbonyl at ~170 ppm) and IR spectroscopy (C=O stretch at ~1740 cm⁻¹) . Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ expected for C₁₄H₁₇NO₂: 231.1234) .

Q. What analytical techniques are critical for purity assessment of sec-Butyl 2-(1H-Indol-3-yl)acetate?

- Methodological Answer : HPLC with UV detection (λ = 280 nm, indole absorbance) is used to quantify purity (>95% typically required for research). TLC (silica gel, ethyl acetate/hexane eluent) provides rapid purity checks. Differential scanning calorimetry (DSC) may assess thermal stability, particularly if the compound is prone to degradation during storage .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of sec-Butyl 2-(1H-Indol-3-yl)acetate?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .

- Catalyst optimization : Lewis acids (e.g., DMAP) enhance esterification efficiency. Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 80% → 92% in 30 minutes) .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes loss of polar byproducts. Theoretical yield calculations should account for steric hindrance from the sec-butyl group .

Q. How should researchers address contradictions in spectral data or unexpected byproducts?

- Methodological Answer :

- Contradictory NMR peaks : May arise from rotamers or residual solvents. Use deuterated DMSO for better proton resolution and variable-temperature NMR to identify dynamic processes .

- Unexpected byproducts : Characterize via LC-MS/MS to identify structures (e.g., acylated indole derivatives from incomplete esterification). Re-optimize reaction stoichiometry (e.g., excess sec-butanol) and monitor progress with in-situ FTIR to track carbonyl group conversion .

Q. What computational approaches support structure-activity relationship (SAR) studies of sec-Butyl 2-(1H-Indol-3-yl)acetate derivatives?

- Methodological Answer :

- Molecular docking : Predict binding affinity to biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity data. Use descriptors like logP and polar surface area calculated via ChemAxon or MOE .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determination.

- Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC. Stabilize with antioxidants (e.g., BHT) if needed .

- Meta-analysis : Compare data across studies using PubChem BioAssay entries (AID 74339) to identify consensus activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.